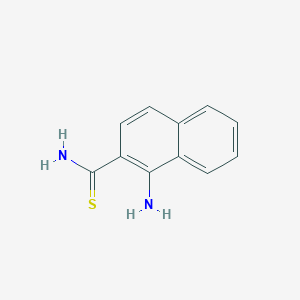

1-Aminonaphthalene-2-carbothioamide

Description

However, it features structurally related compounds, such as 1-Aminonaphthalene-2-carbaldehyde (CAS 176853-41-1), which shares a naphthalene backbone with an amino substituent but differs in the functional group (carbaldehyde vs. carbothioamide). For clarity, this article will focus on 1-Aminonaphthalene-2-carbaldehyde and compare it with other carbothioamide derivatives identified in the evidence.

1-Aminonaphthalene-2-carbaldehyde (C₁₁H₉NO, molecular weight 171.2 g/mol) is a naphthalene derivative with an amino group (-NH₂) at position 1 and a formyl group (-CHO) at position 2 . Key properties include a predicted density of 1.245 g/cm³ and a boiling point of 364.2°C .

Properties

CAS No. |

62574-36-1 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

1-aminonaphthalene-2-carbothioamide |

InChI |

InChI=1S/C11H10N2S/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |

InChI Key |

ZBWBFMNUAQVACX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-aminonaphthalene-2-carbothioamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, resulting in N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to replace the oxygen of the carbonyl group with sulfur, forming the desired thioamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Aminonaphthalene-2-carbothioamide undergoes various chemical reactions, including:

Substitution: It can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Common reagents used in these reactions include potassium ferricyanide for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminonaphthalene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting cholinergic signaling pathways . Additionally, it may interact with oxidative stress pathways, mitigating the effects of oxidative stress on cellular functions .

Comparison with Similar Compounds

The evidence includes carbothioamide derivatives and naphthalene-based analogs, which are compared below:

Structural and Functional Group Analysis

Key Observations :

- 1-Aminonaphthalene-2-carbaldehyde is distinct due to its naphthalene backbone and aldehyde group, while carbothioamide analogs (e.g., ) feature sulfur-containing thioamide (-C(=S)-NH₂) moieties.

- 1-Methyl-1H-imidazole-2-carbothioamide is a smaller heterocyclic compound, prioritizing solubility and reactivity in biological systems.

Physicochemical Properties

Key Observations :

- The naphthalene-based 1-Aminonaphthalene-2-carbaldehyde has higher molecular weight and predicted boiling point compared to smaller carbothioamides like 1-Methyl-1H-imidazole-2-carbothioamide .

- Stability data are sparse for carbothioamides, though 1-Methyl-1H-imidazole-2-carbothioamide is noted as a stable powder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.